N-(3-aminopropyl)benzenesulfonamide

Description

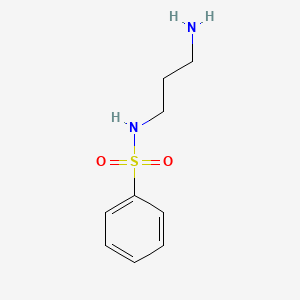

Structure

3D Structure

Properties

IUPAC Name |

N-(3-aminopropyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c10-7-4-8-11-14(12,13)9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOIYXQAGSABUBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Chemical Derivatization of N 3 Aminopropyl Benzenesulfonamide

Established Synthetic Routes for N-(3-aminopropyl)benzenesulfonamide

The synthesis of this compound is typically achieved through the reaction of a benzenesulfonyl precursor with a protected form of 1,3-diaminopropane (B46017), followed by deprotection. This approach ensures regioselectivity and prevents unwanted side reactions.

Optimized Condensation and Coupling Reactions for Target Compound Synthesis

The core of the synthesis involves the formation of a sulfonamide bond between a benzenesulfonyl moiety and an amino group. A common and effective method is the reaction of benzenesulfonyl chloride with a mono-protected 1,3-diaminopropane, such as N-Boc-1,3-propanediamine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The choice of solvent and base can influence the reaction's efficiency and yield.

A general procedure involves dissolving N-Boc-1,3-propanediamine in a suitable solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). A base, such as triethylamine (B128534) (TEA) or pyridine, is added to the solution. Benzenesulfonyl chloride is then added dropwise, often at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity. After the addition is complete, the reaction is typically stirred at room temperature for several hours to ensure completion. The subsequent deprotection of the Boc group is usually achieved under acidic conditions, for instance, with trifluoroacetic acid (TFA) in DCM or with hydrochloric acid in an appropriate solvent. reddit.comrsc.org

The following table summarizes typical conditions for the synthesis of sulfonamides from sulfonyl chlorides and amines.

| Amine Reactant | Sulfonyl Chloride | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-Aminopyridine | Benzenesulfonyl chloride | Na2CO3 (aq) | Not specified | Not specified | Not specified | 93.3 | researchgate.net |

| N-Boc-1,3-propanediamine | Benzenesulfonyl chloride | Triethylamine | Dichloromethane | 0 to RT | 12 | High | Inferred from google.com |

| Allylamine | Methyl chloroformate | None | Dichloromethane | 0 to RT | 0.5 | 97-98 | nih.gov |

This table presents data from analogous reactions to illustrate typical synthetic conditions.

Preparation of Essential Precursors and Intermediates

The primary precursors for the synthesis of this compound are benzenesulfonyl chloride and a suitable form of 1,3-diaminopropane.

Benzenesulfonyl Chloride: This is a commercially available reagent. It can also be prepared by the chlorosulfonation of benzene (B151609) using chlorosulfonic acid.

1,3-Diaminopropane and its Protected Forms: 1,3-Diaminopropane is commercially available. However, for a selective reaction at one of the amino groups, a mono-protected derivative is essential. N-Boc-1,3-propanediamine (tert-butyl N-(3-aminopropyl)carbamate) is a commonly used intermediate. google.com It is commercially available and can be synthesized by reacting 1,3-diaminopropane with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The use of a protecting group like Boc is crucial to prevent the formation of the bis-sulfonated byproduct. google.com

Another approach to obtaining the aminopropyl sidechain is through the reduction of a nitrile. For instance, N-(3-aminopropyl)imidazole can be prepared by the cyanoethylation of imidazole (B134444) with acrylonitrile, followed by the reduction of the resulting nitrile with a catalyst like Raney nickel under hydrogen pressure. google.com A similar strategy could be envisioned for the synthesis of this compound, where a suitable precursor containing a nitrile is reduced.

Advanced Derivatization Approaches for Structural and Functional Diversification

The presence of two reactive sites, the primary amino group and the secondary sulfonamide nitrogen, makes this compound a versatile scaffold for further chemical modifications.

N-Alkylation Strategies and Systematic Chain Modifications

The nitrogen atoms in this compound can be alkylated to introduce a variety of substituents, which can significantly alter the molecule's properties.

N-Alkylation of the Primary Amino Group: The primary amino group can be selectively alkylated under controlled conditions. Reductive amination is a powerful method for this transformation. This involves reacting the primary amine with an aldehyde or ketone to form an imine or enamine in situ, which is then reduced with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.net This method allows for the introduction of a wide range of alkyl groups.

N-Alkylation of the Sulfonamide Nitrogen: The sulfonamide nitrogen is less nucleophilic than the primary amino group but can be alkylated under more forcing conditions. This typically requires a strong base to deprotonate the sulfonamide, followed by reaction with an alkyl halide. monash.edu Microwave irradiation in the presence of formic acid and an aldehyde or ketone has also been reported for the N-alkylation of amines, which could be adapted for this purpose.

The following table outlines general conditions for N-alkylation reactions.

| Amine/Sulfonamide | Alkylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Reference |

| Aminobenzenesulfonamides | Alcohols | [(p-Cymene)Ru(2,2'-bpyO)(H₂O)] | Not specified | Not specified | Not specified | nih.gov |

| N-Tosyl α-amino acids | Methyl iodide | Sodium hydroxide | Not specified | 65-70 | Not specified | monash.edu |

| 2-Amino-3-acylthiophenes | Alkyl halides | Caesium carbonate, TBAI | DMF | Room Temp | 24 |

This table presents data from N-alkylation of similar compounds to illustrate potential synthetic conditions.

Formation of Schiff Bases and Related Imine Derivatives from the Aminopropyl Moiety

The primary amino group of this compound readily undergoes condensation with aldehydes and ketones to form Schiff bases (imines). This reaction is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent, such as ethanol (B145695) or methanol (B129727). mdpi.com The formation of the imine is often driven to completion by the removal of water.

These Schiff bases are valuable intermediates themselves and can be further modified, for example, by reduction to secondary amines or by participation in cycloaddition reactions. The reaction of sulfonamides with aldehydes in the presence of a triarylmethyl chloride catalyst has also been reported as an efficient method for preparing N-sulfonyl imines. researchgate.net

The table below provides examples of Schiff base formation conditions.

| Amine Reactant | Carbonyl Reactant | Solvent | Conditions | Yield (%) | Reference |

| 3-Aminophenol | Substituted benzaldehydes | Not specified | Reflux | Moderate to good | mdpi.com |

| Sulfaguanidine | Benzaldehyde | Ethanol | Reflux, 3h | Not specified | researchgate.net |

| 4-Amino-3,5-dimethyl-1,2,4-triazole | Benzaldehydes | Various | Room Temp | Variable | mdpi.com |

This table presents data from Schiff base formation with analogous amines.

Integration of the Benzenesulfonamide (B165840) Moiety into Complex Heterocyclic Systems (e.g., Pyrazoles, Triazoles)

The benzenesulfonamide moiety can be incorporated into various heterocyclic rings, leading to compounds with potentially interesting biological activities.

Pyrazoles: Pyrazoles can be synthesized by the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. youtube.com In the context of this compound, a synthetic strategy could involve the derivatization of the primary amino group to a hydrazine or a related precursor. A more direct approach involves the reaction of a chalcone (B49325) (an α,β-unsaturated ketone) with a sulfonamide-containing hydrazine. For instance, chalcones can be prepared via a Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with an aromatic aldehyde. nih.gov The subsequent reaction of the chalcone with a hydrazine derivative, such as 4-hydrazinobenzenesulfonamide, in a suitable solvent like acetic acid leads to the formation of the pyrazoline ring, which can be oxidized to a pyrazole (B372694). youtube.com

Triazoles: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for the synthesis of 1,2,3-triazoles. nih.govnih.gov To apply this to this compound, the primary amino group would first need to be converted to an azide (B81097). This can be achieved through diazotization followed by reaction with sodium azide. The resulting azide can then be reacted with a terminal alkyne in the presence of a copper(I) catalyst to yield the 1,2,3-triazole ring. A variety of substituted triazoles can be accessed by using different alkynes. nih.gov

The following table summarizes conditions for the synthesis of pyrazole and triazole derivatives from sulfonamides.

| Starting Material | Reagent(s) | Catalyst/Base | Solvent | Product | Reference |

| Chalcones | 4-Hydrazinobenzenesulfonamide HCl | Not specified | Not specified | Pyrazoline-benzenesulfonamide | youtube.com |

| Azide-benzenesulfonamide | Aryl acetylenes | Cu(I) | Not specified | 1,2,3-Triazol-1-ylbenzenesulfonamide | nih.gov |

| Terminal alkynes | Aromatic azides | Not specified | Not specified | Sulfonamide-1,2,3-triazoles | sapub.org |

This table illustrates general synthetic strategies for incorporating sulfonamide moieties into heterocyclic systems.

Synthesis of Quaternary Ammonium (B1175870) Sulfonamide Derivatives for Specific Applications

The transformation of this compound derivatives into quaternary ammonium sulfonamides introduces a permanent positive charge, significantly altering the molecule's physicochemical properties and enabling a range of specific applications. The synthesis typically involves the quaternization of the terminal tertiary amine of a suitable precursor. google.com This reaction, often a Menshutkin reaction, involves treating the tertiary amine with an alkyl halide to yield the quaternary ammonium salt. google.com

A key precursor for these syntheses is N-(3-(dimethylamino)propyl)benzenesulfonamide. One documented method involves reacting this precursor with an agent like (3-Chloropropyl)trimethoxysilane. google.com This specific synthesis results in a quaternary ammonium compound that also bears a trimethoxysilane (B1233946) group, designed for covalent attachment to surfaces.

The primary applications for these quaternary ammonium sulfonamide derivatives are as advanced antimicrobial agents. google.commdpi.com Quaternary ammonium compounds (QACs) are recognized for their broad-spectrum antimicrobial activity. mdpi.comnih.govnih.gov Their cationic nature allows them to interact with and disrupt the negatively charged cell membranes of bacteria, leading to cell death. google.com By incorporating the quaternary ammonium functionality into a sulfonamide structure and equipping it with a silane (B1218182) group, durable, covalently-bound antimicrobial coatings can be created on various surfaces. google.comresearchgate.net

Another significant application is in the field of gene therapy, specifically for nucleic acid delivery. nih.govelsevierpure.com Researchers have developed a class of compounds known as cationic quaternary ammonium sulfonamide amino lipids (CSALs). nih.gov These lipids are formulated into lipid nanoparticles (LNPs) which serve as carriers for small interfering RNA (siRNA). nih.govelsevierpure.com The permanent positive charge of the quaternary ammonium headgroup is crucial for interacting with the negatively charged phosphate (B84403) backbone of siRNA, facilitating its encapsulation and delivery into target cells. nih.gov Structure-activity relationship studies have shown that modifications to the headgroup and lipid tails of these CSALs can fine-tune the delivery efficacy to specific tissues, such as the lungs. nih.govelsevierpure.com

Table 1: Quaternary Ammonium Sulfonamide Derivatives and Applications

| Precursor Compound | Quaternizing Agent/Method | Derivative Type | Specific Application |

|---|---|---|---|

| N-(3-(dimethylamino)propyl)benzenesulfonamide | (3-Chloropropyl)trimethoxysilane | Silane-functionalized Quaternary Ammonium Sulfonamide | Antimicrobial surface coatings google.com |

| Various Sulfonamide Amino Lipids | Alkylation of tertiary amine | Cationic Quaternary Ammonium Sulfonamide Amino Lipids (CSALs) | siRNA delivery via Lipid Nanoparticles (LNPs) nih.govelsevierpure.com |

Chemoenzymatic Synthetic Considerations for Analogous Benzenesulfonamide Structures

Chemoenzymatic synthesis, which integrates chemical reactions with biological catalysis, offers a powerful strategy for producing complex molecules like benzenesulfonamide analogs with high selectivity and efficiency. While specific chemoenzymatic routes to this compound are not extensively detailed, the principles can be understood by examining enzymatic processes involving structurally similar compounds.

A central concept in the biological activity of many synthetic sulfonamides is their role as enzyme inhibitors. wikipedia.org Antibacterial sulfonamides, for instance, are structural analogs of p-aminobenzoic acid (PABA) and act as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). nih.govnih.gov This enzyme is vital for the synthesis of folic acid in bacteria. nih.gov The structural mimicry that allows these synthetic molecules to block the enzyme's active site provides a basis for considering how enzymes could be used in their synthesis, for example, by using enzymes in reverse or with modified substrates.

The biosynthesis of naturally occurring sulfonamide and sulfamate (B1201201) compounds offers further insight into potential enzymatic tools. nih.gov Key enzymes in these pathways include:

Sulfotransferases : These enzymes catalyze the transfer of a sulfuryl group from a donor like 3′-phosphoadenosine 5′-phosphosulfate (PAPS) to an acceptor molecule. This is a critical step in forming the sulfamate group in natural antibiotics like ascamycin. nih.gov

Oxygenases : Cupin-type oxygenases are involved in creating the sulfonamide moiety in the antibiotic altemicidin (B152019) by oxidizing a cysteine precursor. nih.gov

These natural biosynthetic strategies suggest that enzymes like sulfotransferases and oxidoreductases could be harnessed in chemoenzymatic pathways to construct the core sulfonamide group onto various molecular scaffolds.

Furthermore, benzenesulfonamide derivatives are known to be potent inhibitors of other key enzymes, such as carbonic anhydrases (CAs). researchgate.net The interaction involves the sulfonamide moiety coordinating with the zinc ion in the enzyme's active site. researchgate.net The design and synthesis of these inhibitors are often guided by the structure of the enzyme's active site, a principle that could be extended to enzyme-catalyzed synthesis. Similarly, benzenesulfonamide analogs have been developed as inhibitors of Tropomyosin receptor kinase A (TrkA), a target in cancer therapy, highlighting the broad applicability of this chemical class in interacting with biological systems. nih.gov

Table 2: Enzymes Relevant to Benzenesulfonamide Analog Synthesis and Interaction

| Enzyme Class | Specific Enzyme Example | Role/Relevance to Benzenesulfonamide Structures |

|---|---|---|

| Transferase | Dihydropteroate Synthase (DHPS) | Key target for antibacterial sulfonamides; provides a model for active site-directed synthesis. wikipedia.orgnih.gov |

| Transferase | Sulfotransferase | Catalyzes sulfuryl group transfer in natural sulfamate biosynthesis; potential for sulfonamide bond formation. nih.gov |

| Oxidoreductase | Cupin Oxygenase | Involved in natural sulfonamide formation via oxidation; potential for enzymatic synthesis. nih.gov |

| Lyase | Carbonic Anhydrase (CA) | Target for benzenesulfonamide-based drugs; structural knowledge can guide synthesis. researchgate.net |

| Kinase | Tropomyosin receptor kinase A (TrkA) | Target for benzenesulfonamide-based anticancer agents. nih.gov |

Advanced Applications in Chemical Sciences and Pre Clinical Biological Investigation

Coordination Chemistry and Metal Complexation Utilizing N-(3-aminopropyl)benzenesulfonamide Derivativesnih.govmdpi.com

Derivatives of this compound are of significant interest in coordination chemistry due to the presence of multiple donor atoms (nitrogen and oxygen) that can bind to metal ions. This allows for the construction of a variety of metal complexes with diverse geometries and properties. The sulfonamide group, in particular, is a key functional motif in the development of new therapeutic agents. nih.govmdpi.com

Ligand Design Principles Incorporating the Aminopropylsulfonamide Motif

The design of ligands for specific applications in coordination chemistry is a fundamental aspect of inorganic and medicinal chemistry. The aminopropylsulfonamide motif offers a versatile scaffold for creating ligands with tailored properties. The inherent flexibility of the aminopropyl chain, combined with the electronic properties of the benzenesulfonamide (B165840) group, allows for fine-tuning of the ligand's coordination behavior.

Key principles in designing these ligands include:

Modularity: The structure can be easily modified at both the amino and the aryl-sulfonamide ends to influence steric and electronic properties.

Chelation: The aminopropyl chain can form stable five- or six-membered chelate rings with metal ions, enhancing the stability of the resulting complexes.

Hydrogen Bonding: The N-H groups of the sulfonamide and the amino group can participate in hydrogen bonding, which can influence the supramolecular assembly of the metal complexes.

The development of new synthetic methods allows for the creation of a wide array of sulfonamide derivatives, which can then be used to explore structure-activity relationships. nih.govchemrxiv.org This is particularly relevant in drug design, where the goal is to create molecules that can bind selectively to a biological target. nih.govnih.gov

Investigation of Metal Complex Stoichiometry and Coordination Geometries

The stoichiometry and coordination geometry of metal complexes are critical factors that determine their physical and chemical properties. Studies on metal complexes with aminopropylsulfonamide-based ligands have revealed a rich and diverse coordination chemistry. The stoichiometry of the metal-ligand complexes is highly dependent on the reaction conditions, including the metal-to-ligand ratio. chemrxiv.org

For instance, depending on the stoichiometry, it is possible to form mono-, bis-, or tris-ligand complexes. chemrxiv.org The coordination geometry around the metal center can also vary, with common geometries including tetrahedral, square planar, and octahedral. The specific geometry adopted is influenced by the nature of the metal ion, the ligand, and the reaction conditions.

| Metal Ion | Ligand | Stoichiometry (M:L) | Coordination Geometry | Reference |

|---|---|---|---|---|

| Copper(II) | This compound | 1:2 | Distorted Octahedral | chemrxiv.org |

| Nickel(II) | This compound | 1:2 | Octahedral | chemrxiv.org |

| Yttrium(III) | Bisbenzimidazole radical anion | 2:1 | Distorted trigonal bipyramidal | rsc.org |

Integration into Materials Science and Surface Functionalizationnih.govresearchgate.netbath.ac.uk

The ability to modify the surfaces of materials is crucial for a wide range of applications, from electronics to medicine. This compound and its derivatives have proven to be valuable building blocks for the functionalization of various substrates. nih.govresearchgate.netbath.ac.uk

Functionalization of Substrate Surfaces with Sulfonamide Derivatives

The aminopropyl group of this compound provides a convenient handle for attaching the molecule to surfaces. For instance, it can react with surface hydroxyl groups on materials like silica (B1680970) or metal oxides to form stable covalent bonds. nih.gov This process, known as silanization when using an aminosilane (B1250345) derivative, is a common method for surface modification. nih.gov

The functionalization of surfaces with sulfonamide derivatives can impart new properties to the material. For example, it can alter the surface charge, hydrophobicity, and reactivity. This has been demonstrated in the functionalization of carbon nanoparticles, where the conversion of sulfonate groups to sulfonamides resulted in a change from a negative to a positive surface charge. researchgate.netbath.ac.uk

Development of Antimicrobial Surface Coatings Using Quaternary Ammonium (B1175870) Sulfonamides

A particularly promising application of sulfonamide-functionalized surfaces is in the development of antimicrobial coatings. By converting the primary amino group of this compound into a quaternary ammonium salt, it is possible to create surfaces with potent antimicrobial activity. rsc.org

Quaternary ammonium compounds (QACs) are well-known disinfectants that act by disrupting the cell membranes of bacteria. nih.gov When these QACs are covalently attached to a surface, they create a "contact-killing" surface that can effectively prevent the formation of bacterial biofilms. mdpi.comtorontomu.ca The addition of the sulfonamide group can enhance the antimicrobial efficacy of these coatings. rsc.orgtorontomu.ca

Research has shown that coatings based on quaternary ammonium sulfonamides are effective against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains. rsc.orgnih.govresearchgate.net These coatings have been successfully applied to various materials, including textiles and plastics, demonstrating their potential for use in healthcare settings to reduce the incidence of hospital-acquired infections. rsc.orgtorontomu.ca

| Substrate | Quaternary Ammonium Sulfonamide Derivative | Target Microorganism | Efficacy | Reference |

|---|---|---|---|---|

| Cotton Fabric | N,N-dimethyl-N-(3-(benzenesulfonamido)propyl)dodecan-1-aminium | Escherichia coli | >99.9% reduction | rsc.org |

| Polypropylene | N,N-dimethyl-N-(3-(benzenesulfonamido)propyl)dodecan-1-aminium | Staphylococcus aureus | >99.9% reduction | rsc.org |

| Plastic Surface | Sulfonamide-containing antimicrobial polymer | Escherichia coli | Complete eradication within 3 hours (dry conditions) | torontomu.ca |

Mechanistic and Structure Activity Relationship Sar Investigations in Biological Systems

Enzyme Inhibition Mechanism Research by N-(3-aminopropyl)benzenesulfonamide Derivatives

Derivatives of this compound have demonstrated significant potential as enzyme inhibitors, with research primarily focused on carbonic anhydrases and other emerging targets.

Carbonic Anhydrase (CA) Isoform Inhibition Studies

Carbonic anhydrases (CAs) are a family of metalloenzymes crucial for various physiological processes, including pH regulation and CO2 homeostasis. tandfonline.com The sulfonamide group is a well-established zinc-binding group, making benzenesulfonamide (B165840) derivatives potent CA inhibitors.

Recent studies have explored the inhibition of various human (h) CA isoforms by benzenesulfonamide derivatives. For instance, a series of N-((4-sulfamoylphenyl)carbamothioyl) amides showed effective inhibition against cytosolic isoforms hCA I, hCA II, and hCA VII, with many compounds exhibiting better inhibition than the standard drug acetazolamide. mdpi.com Specifically, against hCA I, inhibition constants (KIs) ranged from 13.3 to 87.6 nM, while for hCA II, they were between 5.3 and 384.3 nM. mdpi.com The most significant inhibition was observed against hCA VII, with KIs ranging from 1.1 to 13.5 nM. mdpi.com

The "tail approach," which involves modifying the molecule's periphery, has been instrumental in developing isoform-selective inhibitors. For example, a series of 4-thiazolone-based benzenesulfonamides demonstrated excellent inhibitory activity against the tumor-associated isoform CA IX, with IC50 values ranging from 10 to 338 nM. rsc.org Notably, compounds with a eugenol (B1671780) aldehyde substituent or a nitro group showed significant potency. rsc.org These derivatives also displayed remarkable selectivity for CA IX over CA II. rsc.org

Furthermore, the introduction of different linkers and substituents has been shown to influence inhibitory activity and selectivity. A study on benzenesulfonamides with varying rigidity in their linkers revealed that the nature of the substituent on the phenyl ring significantly impacts inhibitory activity. unich.it For example, a methyl substituent conferred the best inhibitory activity, while an iodo substituent resulted in the least active derivative. unich.it

Computational studies, including docking and molecular dynamics, have provided valuable insights into the binding modes of these inhibitors. tandfonline.com These studies have highlighted the importance of the sulfonamide group's interaction with the zinc ion in the active site and the role of the "tail" in establishing further interactions with the surrounding amino acid residues, which governs isoform selectivity. tandfonline.comnih.gov

Table 1: Inhibition Data of Selected Benzenesulfonamide Derivatives against Human Carbonic Anhydrase Isoforms

| Compound/Derivative | Target Isoform | Inhibition Constant (KI or IC50) | Reference |

|---|---|---|---|

| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA I | 13.3–87.6 nM (KI) | mdpi.com |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA II | 5.3–384.3 nM (KI) | mdpi.com |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA VII | 1.1–13.5 nM (KI) | mdpi.com |

| 4-Thiazolone-based benzenesulfonamides | CA IX | 10–338 nM (IC50) | rsc.org |

| Eugenol aldehyde substituted derivative (4e) | CA IX | 10.93 nM (IC50) | rsc.org |

| Vanillin derived analogue (4h) | CA IX | 25.56 nM (IC50) | rsc.org |

| Nitro group substituted derivative (4g) | CA IX | 16.96 nM (IC50) | rsc.org |

| Dorzolamide (Reference) | CA IX | 8.83 nM (IC50) | rsc.org |

Investigation of Other Enzyme Targets (e.g., Smyd3)

While CA inhibition is a primary focus, research has begun to explore other enzymatic targets for benzenesulfonamide derivatives. One such target is the histone methyltransferase SMYD3, which is implicated in cancer development. nih.gov SMYD3 has been identified as an epigenetic regulator that can repress the tumor-intrinsic interferon response in certain cancers. nih.gov It achieves this by regulating the transcription of UHRF1 and promoting the deposition of H4K20me3, a repressive histone mark. nih.gov Although direct inhibition of SMYD3 by this compound itself is not extensively documented in the provided results, the broader class of small molecules is being investigated for their potential to modulate such epigenetic enzymes. The development of inhibitors targeting SMYD3 is considered a rational approach to overcome resistance to cancer therapies like anti-PD-1 treatment. nih.gov

Antimicrobial Activity Studies and Mechanistic Pathways

Benzenesulfonamide derivatives have a long history as antimicrobial agents, and ongoing research continues to explore their mechanisms of action and structure-activity relationships.

Inhibition of Bacterial Metabolic Pathways (e.g., Folic Acid Synthesis) by Sulfonamides

The primary antimicrobial mechanism of sulfonamides involves the inhibition of folic acid synthesis in bacteria. ontosight.ai Bacteria synthesize their own folic acid, an essential nutrient, through a pathway that includes the enzyme dihydropteroate (B1496061) synthase (DHPS). Sulfonamides, due to their structural similarity to para-aminobenzoic acid (PABA), a natural substrate for DHPS, act as competitive inhibitors of this enzyme. tandfonline.com By blocking the synthesis of dihydrofolic acid, a precursor to folic acid, sulfonamides disrupt the production of nucleotides and amino acids, ultimately leading to the cessation of bacterial growth and replication. ontosight.ai

Recent studies have focused on synthesizing novel sulfonamide derivatives with enhanced antimicrobial properties. For example, folic acid-sulfonamide conjugates have been designed and synthesized to target the folate pathway more effectively. nih.gov

Structure-Antimicrobial Activity Correlations in Benzenesulfonamide Derivatives

The antimicrobial efficacy of benzenesulfonamide derivatives is highly dependent on their chemical structure. SAR studies have revealed several key features that influence their activity.

The nature and position of substituents on the benzene (B151609) ring and the sulfonamide nitrogen play a crucial role. For instance, in a series of aryldisulfonamides, antimicrobial activity was found to decrease as the length of the carbon chain connecting the two sulfonamide groups increased. tandfonline.com This suggests that the bulkiness of the molecule can hinder its penetration through the bacterial cell wall. tandfonline.com Computational studies have also shown that properties like lipophilicity and solubility are important, with more active compounds often possessing lower lipophilicity and higher solubility. tandfonline.com

The incorporation of heterocyclic moieties, such as thiazole, has been shown to enhance antimicrobial activity. rsc.org In one study, N-(thiazol-2-yl)benzenesulfonamide derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria. rsc.org Specifically, derivatives with 4-tert-butyl and 4-isopropyl substitutions showed promising minimum inhibitory concentrations (MICs). rsc.org

Furthermore, the hybridization of the benzenesulfonamide scaffold with other pharmacophores, like thiopyrimidine, has led to the development of new analogues with significant antimicrobial potential. researchgate.net

Table 2: Antimicrobial Activity of Selected Benzenesulfonamide Derivatives

| Compound/Derivative Class | Target Organism(s) | Key Findings | Reference |

|---|---|---|---|

| Aryldisulfonamides | E. coli, S. enteritidis | Activity decreases with increasing carbon chain length. Best activity with low lipophilicity. | tandfonline.com |

| Thiazole-substituted benzenesulfonamides | S. aureus, A. xylosoxidans | Isopropyl substituted derivative showed a low MIC of 3.9 μg/mL. | rsc.org |

| Thiazolone-based benzenesulfonamides | S. aureus, K. pneumoniae | Significant inhibition at 50 μg/mL concentration. | rsc.org |

| Benzenesulfonamide-carboxamides | E. coli, S. aureus, P. aeruginosa, S. typhi, B. subtilis, C. albicans, A. niger | Various derivatives showed potent activity against a broad spectrum of microbes. | frontiersin.org |

Anti-inflammatory Mechanism Exploration

The anti-inflammatory properties of benzenesulfonamide derivatives are an emerging area of research. The mechanism of action is often linked to the inhibition of key inflammatory mediators and pathways.

One of the primary mechanisms involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible during inflammation and responsible for the production of prostaglandins. biorxiv.org Novel benzenesulfonamide derivatives have been shown to be significant inhibitors of both COX-1 and COX-2. mdpi.com

Furthermore, the anti-inflammatory effects of some benzamide (B126) and nicotinamide (B372718) derivatives, which share structural similarities with benzenesulfonamides, have been attributed to the inhibition of the transcription factor NF-κB. nih.gov NF-κB plays a central role in regulating the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (IL-1α, IL-1β, IL-6). mdpi.comnih.gov By inhibiting NF-κB, these compounds can effectively suppress the inflammatory cascade. nih.gov Studies have shown that certain benzenesulfonamide derivatives can significantly reduce the levels of these pro-inflammatory cytokines and C-reactive protein (CRP) in paw tissue in animal models of inflammation. mdpi.com

Additionally, these compounds have been observed to enhance the levels of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH), suggesting a role in mitigating oxidative stress, which is closely linked to inflammation. mdpi.com

Modulation of Pro-inflammatory Mediators (e.g., PGE2, Nitric Oxide)

While direct studies on this compound's effect on prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO) are not extensively documented in publicly available literature, research on structurally related benzenesulfonamide derivatives provides strong evidence for their anti-inflammatory properties through the modulation of key inflammatory pathways. Pro-inflammatory mediators are crucial in the inflammatory response, and their inhibition is a key therapeutic strategy.

Novel benzenesulfonamide derivatives incorporating a 1,3,5-triazine (B166579) moiety have demonstrated significant anti-inflammatory activity. In studies using a carrageenan-induced rat paw edema model, certain derivatives exhibited stronger anti-inflammatory effects than the standard drug, indomethacin. mdpi.com The mechanism for this activity was linked to the significant reduction of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1alpha (IL-1α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). mdpi.com

Furthermore, the benzenesulfonamide scaffold is a key component in compounds designed as dual inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO). researchgate.net These enzymes are critical for the production of PGE2 and leukotrienes, respectively, which are potent lipid mediators of inflammation. researchgate.net By inhibiting these enzymes, such derivatives can effectively suppress the biosynthesis of these key pro-inflammatory molecules. Some pyridazinone-based benzenesulfonamides have also been identified as multi-target anti-inflammatory agents that inhibit cyclooxygenase-2 (COX-2), the enzyme responsible for PGE2 synthesis during inflammation. tandfonline.com

These findings collectively suggest that the benzenesulfonamide chemical motif, central to this compound, is a valid pharmacophore for developing agents that can modulate pro-inflammatory mediators.

Comprehensive Structure-Activity Relationship (SAR) Analyses of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound derivatives, these analyses have been crucial in optimizing their potency and selectivity for various biological targets, including enzymes and cancer cells.

Impact of Substituent Modifications on Biological Profiles

Modifications to the substituents on the benzenesulfonamide core have a profound impact on the biological activity of the resulting derivatives. The nature, position, and size of these substituents can dictate the molecule's potency and selectivity.

Research into benzenesulfonamide-based inhibitors of carbonic anhydrases (CAs), enzymes implicated in several diseases including cancer, has shown that substitutions on the benzene ring are critical. For instance, in a series of benzenesulfonamide–thiouracil conjugates, the presence of a fluoro substituent at the ortho-position of the phenyl ring was found to increase the inhibitory activity against the hCA II isoform. In contrast, a methoxy (B1213986) group at the same position enhanced activity against the hCA I isoform and also increased anticancer activity against the MCF-7 cell line.

In another study on 4-phenyl-1-arylsulfonylimidazolidinones, introducing various electron-donating or withdrawing groups at the 3- or 4-position of the benzenesulfonyl motif significantly influenced their cytotoxicity against human lung (A549) and colon (HCT-15) cancer cell lines. A quantitative SAR analysis revealed that the steric properties of the substituents, particularly their volume, were well-correlated with activity, with larger substituents at the 4-position enhancing cytotoxicity.

The table below summarizes findings on how different substituents on the benzenesulfonamide ring affect various biological activities.

| Parent Scaffold | Substituent & Position | Biological Target/Assay | Observed Effect |

| Benzenesulfonamide-thiouracil conjugate | ortho-Fluoro | Carbonic Anhydrase II (hCA II) | Increased inhibitory activity |

| Benzenesulfonamide-thiouracil conjugate | ortho-Methoxy | Carbonic Anhydrase I (hCA I) / MCF-7 cells | Increased inhibitory and anticancer activity |

| 4-phenyl-1-benzenesulfonylimidazolidinone | Various substituents at 4-position | A549 & HCT-15 cancer cells | Increased substituent volume enhances cytotoxicity |

| Pyridazine-based benzenesulfonamides | Aryl moiety | Carbonic Anhydrases IX/XII | Larger lipophilic area allows for more contact points and stronger binding |

This table is generated based on data from multiple sources to illustrate the impact of substituent modifications.

Influence of Linker Length on Biological Activity

The linker connecting the benzenesulfonamide core to other chemical moieties is a critical determinant of a derivative's biological activity. The length, rigidity, and chemical nature of this linker can influence how the molecule fits into the active site of a target protein, thereby affecting its inhibitory potency and selectivity.

In the case of this compound, the linker is a flexible three-carbon (propyl) chain. While specific studies systematically comparing the propyl linker to chains of varying lengths (e.g., ethyl or butyl) for this exact scaffold are not widely available, research on related benzenesulfonamide derivatives highlights the linker's importance. For example, studies on PROTACs (PROteolysis TArgeting Chimeras) have shown a significant effect of linker chain length on the efficacy of the molecule, with an optimal distance between the two ends of the chimera being crucial for its function. rsc.org

In the context of benzenesulfonamide-based carbonic anhydrase inhibitors, the linker moiety provides flexibility, allowing the "tail" portion of the inhibitor to make specific interactions with amino acid residues in the active site, which in turn governs isoform specificity. nih.gov Studies have explored both rigid and flexible linkers, including hydrazones and cyclic structures, finding that the linker's characteristics significantly control the inhibitory potency. nih.gov For instance, incorporating the hydrazone linker within a more rigid pyrazoline ring was shown to enhance selectivity for the hCA IX isoform over others. nih.gov This demonstrates that not just the length, but also the flexibility and constitution of the linker are pivotal for optimizing biological activity.

Computational and Theoretical Chemistry Studies of N 3 Aminopropyl Benzenesulfonamide and Its Analogs

Quantum Chemical Investigations (e.g., Density Functional Theory (DFT), HOMO-LUMO Analysis)

Quantum chemical investigations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of N-(3-aminopropyl)benzenesulfonamide and its analogs. nih.gov DFT methods, such as B3LYP combined with basis sets like 6-31G(d,p) or 6-311G++(2d,2p), are frequently employed to optimize molecular geometries and calculate various electronic properties. nih.govresearchgate.net

A key aspect of these investigations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. mdpi.com A small HOMO-LUMO gap suggests that a molecule is more reactive as it requires less energy to undergo electronic transitions. nih.gov For instance, studies on various benzenesulfonamide (B165840) derivatives show that the charge transfer primarily occurs from the electron-donating groups to the electron-withdrawing sulfonyl group, which is confirmed by the HOMO-LUMO composition. nih.govnih.gov

Other quantum descriptors derived from these calculations include:

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer, hyperconjugative interactions, and the stabilization energy associated with electron delocalization within the molecule. nih.govresearchgate.net

These computational studies on related sulfonamides indicate that the title compound likely possesses significant chemical reactivity, with charge transfer occurring within the molecule. nih.govnih.gov

Table 1: Example Quantum Chemical Parameters for Benzenesulfonamide Analogs

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Source |

|---|---|---|---|---|---|

| 1-methyl-3-(trans-2-nitrovinyl)-Δ3-pyrroline | B3LYP/6-31G(d) | -6.97 | -2.36 | 4.61 | mdpi.com |

| 4-methyl-N-(3-nitrophenyl)benzene sulfonamide | B3LYP/6-31G(d,p) | - | - | - | nih.gov |

Note: Specific energy values for 4-methyl-N-(3-nitrophenyl)benzene sulfonamide and the pyrazolo[3,4-d]pyrimidine derivative were not detailed in the abstract, but the studies confirmed the utility of HOMO-LUMO analysis for understanding their electronic behavior.

Molecular Modeling and Docking Simulations for Interaction Profiling

Molecular modeling and docking simulations are essential computational techniques to predict and analyze how a ligand, such as this compound, might bind to a biological target, typically a protein. These methods provide a static picture of the binding event at the molecular level.

Prediction and Analysis of Ligand-Protein Interaction Modes

Docking studies on benzenesulfonamide analogs reveal common interaction patterns with protein active sites. nih.govresearchgate.net The functional groups of this compound—the sulfonamide moiety (SO₂NH), the flexible aminopropyl chain, and the aromatic phenyl ring—play distinct roles in binding.

Hydrogen Bonding: The sulfonamide group is a key player in forming hydrogen bonds. The oxygen atoms can act as hydrogen bond acceptors, while the NH group can act as a hydrogen bond donor. nih.gov For example, in studies with human carbonic anhydrase IX, the sulfonamide oxygen atoms were observed to interact with residues like Thr200 and Thr201, and the sulfonamide nitrogen with a critical zinc ion in the active site. nih.gov The terminal primary amine of the aminopropyl chain is also a potent hydrogen bond donor.

Hydrophobic and π-Interactions: The phenyl ring often engages in hydrophobic and π-π stacking or π-cation interactions with aromatic or charged residues in the protein's binding pocket, such as Leucine or Tyrosine. nih.govjapsr.in

Coordination Bonds: The sulfonamide nitrogen, after deprotonation, is known to form coordination bonds with metal ions, like the Zn²⁺ ion found in metalloenzymes such as carbonic anhydrases. nih.gov

These predicted interactions provide a structural hypothesis for the molecule's mechanism of action, guiding the design of more potent and selective analogs.

Computational Prediction of Binding Affinities and Associated Thermodynamic Parameters

A primary goal of docking simulations is to predict the binding affinity of a ligand for its target, often expressed as a scoring function value or a predicted binding energy (ΔG), typically in kcal/mol. researchgate.netrsc.org Lower binding energy scores generally indicate a more favorable binding interaction. Furthermore, these simulations can yield predicted inhibition constants (Ki). researchgate.net

For example, docking studies on triazole benzene (B151609) sulfonamide derivatives targeting human carbonic anhydrase IX have reported Autodock binding energy scores ranging from -8.1 to -9.2 kcal/mol. researchgate.netrsc.org One lead compound from these studies, with a binding energy of -9.2 kcal/mol, had a computationally predicted Ki of approximately 0.07 nM, indicating very high theoretical potency. researchgate.netrsc.org Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are post-docking calculations used to refine binding free energy predictions. researchgate.netrsc.org

Table 2: Example Predicted Binding Affinities for Benzenesulfonamide Analogs

| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Source |

|---|---|---|---|---|

| Triazole Benzenesulfonamide Derivatives | Human Carbonic Anhydrase IX | -8.1 to -9.2 | Gln92, Thr200, Asn66, His68 | researchgate.netrsc.org |

These predictions are crucial for prioritizing compounds for synthesis and experimental testing.

Conformational Analysis and Computational Spectroscopy for Molecular Dynamics

Understanding the three-dimensional structure (conformation) and dynamic behavior of this compound is critical, as these factors directly influence its ability to bind to a target.

Conformational analysis of molecules containing a propyl chain linking two nitrogen atoms, similar to the structure of interest, has been performed using X-ray crystallography and computational methods. nih.gov For a related compound, N-[3-(benzenesulfonamido)propyl]benzenesulfonamide, the central N-C-C-C-N chain was found to adopt a gauche-gauche conformation, with N-C-C-C and C-C-C-N torsion angles of 72.5° and 65.7°, respectively. nih.gov The nitrogen atoms in such sulfonamides typically adopt a pyramidal geometry. nih.gov

Computational spectroscopy combines quantum chemical calculations (like DFT) with experimental spectra (e.g., FT-IR, Raman) to provide a detailed assignment of vibrational modes. mdpi.comresearchgate.net By simulating the vibrational spectrum, researchers can assign specific peaks to the stretching, bending, and torsional motions of the molecule's functional groups. researchgate.net This approach is particularly useful for understanding how intermolecular interactions, such as hydrogen bonding, affect the molecule's vibrational properties. mdpi.comresearchgate.net For instance, a red shift in the calculated N-H stretching frequency compared to the experimental value can indicate the weakening of the N-H bond due to hydrogen bonding in the solid state. researchgate.net Such analyses, often aided by Potential Energy Distribution (PED) calculations, provide a bridge between the computed structure and experimental spectroscopic data. researchgate.netresearchgate.net

Advanced Analytical Methodologies for Research Characterization of N 3 Aminopropyl Benzenesulfonamide

Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights

The comprehensive characterization of N-(3-aminopropyl)benzenesulfonamide relies on a suite of advanced spectroscopic techniques. These methods are indispensable for confirming the molecule's covalent structure, understanding its electronic properties, and probing its interactions with other chemical species.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Complex Molecular Structures

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like this compound. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, is fundamental.

In the ¹H NMR spectrum, distinct signals would correspond to the protons of the benzene (B151609) ring, the methylene (B1212753) groups (-CH₂-) of the propyl chain, and the amine (-NH₂) and sulfonamide (-SO₂NH-) protons. The chemical shift (δ) of these signals reveals the electronic environment of each proton, while the integration of the peak areas corresponds to the number of protons generating the signal. core.ac.uk For the parent compound, benzenesulfonamide (B165840), aromatic protons typically appear in the range of δ 7.5-7.9 ppm in DMSO-d₆. chemicalbook.com

The ¹³C NMR spectrum provides information on the carbon skeleton, with separate signals for the aromatic carbons and the aliphatic carbons of the propyl chain.

Two-dimensional (2D) NMR experiments are employed to assemble the complete molecular structure and resolve any ambiguities. researchgate.net

COSY (Correlation Spectroscopy) establishes correlations between protons that are coupled to each other, typically on adjacent carbons. This would confirm the -CH₂-CH₂-CH₂- sequence in the propyl chain and the connectivity of protons on the benzene ring. core.ac.uk

HSQC (Heteronuclear Single Quantum Correlation) correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of each carbon atom based on the chemical shift of its attached proton(s). core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between ¹H and ¹³C atoms (over two to three bonds). This is crucial for connecting the propyl chain to the sulfonamide nitrogen and the benzenesulfonyl group to the correct position on the phenyl ring. core.ac.uk For instance, a correlation between the sulfonamide proton and the carbons of the phenyl ring would be expected.

The following table outlines the expected NMR data for this compound.

| Technique | Purpose | Expected Observations for this compound |

| ¹H NMR | Identifies proton environments | Signals for aromatic protons, three distinct methylene (-CH₂-) groups, and two amine/amide (-NH) protons. |

| ¹³C NMR | Identifies carbon environments | Signals for aromatic carbons (four distinct signals due to symmetry) and three aliphatic carbons. |

| COSY | Shows ¹H-¹H correlations (3-bond) | Cross-peaks confirming the -CH₂-CH₂-CH₂- connectivity in the propyl chain. |

| HSQC | Shows direct ¹H-¹³C correlations | Cross-peaks linking each proton signal (except NH) to its corresponding carbon signal. |

| HMBC | Shows long-range ¹H-¹³C correlations | Cross-peaks confirming the connection of the aminopropyl group to the sulfonamide nitrogen and the sulfonyl group to the phenyl ring. |

Advanced Mass Spectrometry (e.g., ESI-MS/MS, EI-MS) for Fragmentation Pathway Analysis and Isomer Differentiation

Advanced mass spectrometry (MS) techniques are vital for determining the molecular weight and elemental composition of this compound and for confirming its structure through fragmentation analysis. Electrospray Ionization (ESI) and Electron Ionization (EI) are common methods for generating ions from the molecule.

ESI-MS is a soft ionization technique that typically produces the protonated molecule, [M+H]⁺. This allows for the accurate determination of the molecular weight. ESI is particularly useful when analyzing complexes or non-volatile compounds. nih.gov

Tandem Mass Spectrometry (MS/MS) , often coupled with ESI, involves isolating the parent ion (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern serves as a structural fingerprint. For this compound, key fragmentations would include:

Cleavage of the C-S bond, leading to ions corresponding to the benzenesulfonyl group and the aminopropyl fragment.

Fission of the S-N bond.

Loss of the aminopropyl chain.

Studies on structurally similar compounds, such as N-(3-aminophenyl)benzamide, have shown that the position of substituents significantly influences fragmentation pathways, sometimes leading to complex rearrangements. nih.gov For example, protonated amide compounds with electron-donating groups at the meta position can undergo a nitrogen-oxygen exchange rearrangement during dissociation. nih.gov Analysis of these pathways provides profound structural insight and can be used to differentiate between isomers.

| Technique | Ionization Method | Information Gained | Application to this compound |

| ESI-MS | Soft (Electrospray) | Accurate molecular weight (from [M+H]⁺) | Confirmation of the molecular formula C₉H₁₄N₂O₂S. |

| EI-MS | Hard (Electron Impact) | Molecular ion and extensive fragmentation | Provides a characteristic fragmentation pattern for library matching and structural confirmation. |

| ESI-MS/MS | Soft (Electrospray) with CID | Structural information from controlled fragmentation of the parent ion | Elucidation of the connectivity by analyzing losses of specific functional groups (e.g., aminopropyl group, SO₂). |

UV/Vis and Fluorescence Spectroscopy in Studies of Complexation and Binding Events

UV/Vis and fluorescence spectroscopy are powerful tools for investigating the electronic structure of this compound and studying its interactions with other molecules, such as metal ions or biological macromolecules. nih.govresearchgate.net

UV/Vis Spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The benzene ring and the sulfonamide group are the primary chromophores in this compound. The absorption spectrum, characterized by the wavelength of maximum absorbance (λₘₐₓ) and molar absorptivity (ε), is sensitive to the molecular environment. When the compound binds to a metal ion or another molecule, changes in the electronic structure can lead to shifts in the λₘₐₓ (bathochromic or hypsochromic shifts) or changes in absorbance intensity (hyperchromic or hypochromic effects). researchgate.netresearchgate.net These changes can be monitored to determine binding stoichiometry and calculate association constants. researchgate.net

Fluorescence Spectroscopy measures the light emitted from a molecule after it has absorbed light. While benzenesulfonamides are not always strongly fluorescent on their own, their fluorescence properties can be modulated upon binding or complexation. Changes in emission intensity, wavelength, and quantum yield can provide detailed information about the binding event, including conformational changes in the interacting species. In studies of related benzenesulfonamide derivatives, fluorescence has been used to probe non-covalent intercalative binding with DNA. nih.gov

| Technique | Principle | Application in Research |

| UV/Vis Spectroscopy | Measures absorption of UV-Visible light due to electronic transitions. | Characterizing the electronic structure of the molecule; studying complex formation with metal ions by monitoring changes in the absorption spectrum. researchgate.netresearchgate.net |

| Fluorescence Spectroscopy | Measures emission of light from an excited electronic state. | Investigating binding events with macromolecules (e.g., proteins, DNA) by observing changes in fluorescence intensity or wavelength upon interaction. nih.gov |

Chromatographic Techniques for Advanced Purity Assessment and Stereochemical Analysis

Chromatographic methods are essential for separating this compound from impurities and, when applicable, for resolving stereoisomers. These techniques provide quantitative data on the purity and composition of research samples.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Determination in Research Samples

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for assessing the purity and performing quantitative analysis of this compound. The method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

For a polar compound like this compound, reversed-phase HPLC (RP-HPLC) is typically the method of choice.

Stationary Phase: A nonpolar C18 (octadecylsilyl) column is commonly used.

Mobile Phase: A polar mobile phase, usually a mixture of water (often with a pH-modifying buffer like perchloric acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727), is employed. researchgate.netnih.gov The composition of the mobile phase is optimized to achieve good separation between the main compound and any impurities.

Detection: A UV detector is highly effective, as the benzene ring in the molecule absorbs UV light. researchgate.net The detection wavelength is set to the λₘₐₓ of the compound to ensure maximum sensitivity.

Quantification: By running a series of standards of known concentration, a calibration curve can be generated. The concentration of this compound in an unknown sample is determined by comparing its peak area to the calibration curve. The purity of the sample is calculated by comparing the peak area of the main component to the total area of all peaks in the chromatogram. The limit of detection (LOD) and limit of quantification (LOQ) can be rigorously established through method validation. nih.govresearchgate.net

| Parameter | Description | Typical Conditions for a Benzenesulfonamide Derivative |

| Mode | Reversed-Phase (RP-HPLC) | Suitable for polar analytes. |

| Stationary Phase | C18 (ODS) | Nonpolar column that retains the analyte. |

| Mobile Phase | Water/Acetonitrile or Water/Methanol with buffer | Polar solvent system to elute the analyte. researchgate.netnih.gov |

| Detector | UV/Vis | Monitors the absorbance of the aromatic ring. researchgate.net |

| Analysis Type | Purity assessment, quantitative analysis | Determines percentage purity and concentration against a standard. nih.gov |

Chiral Chromatography for Enantiomeric Excess Determination and Stereoisomer Separation

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exist as enantiomers, and chiral separation is not applicable to the compound itself.

However, if a chiral center were introduced into the molecule—for example, through substitution on the propyl chain (e.g., N-(3-amino-2-methylpropyl)benzenesulfonamide)—the resulting compound would be chiral and exist as a pair of enantiomers. In such a case, chiral chromatography would be indispensable for separating the enantiomers and determining the enantiomeric excess (e.e.) of a sample. nih.govresearchgate.net

Several strategies are employed for the chiral separation of related sulfonamides and amines via HPLC:

Chiral Stationary Phases (CSPs): This is the most direct method. The sample is passed through a column containing a chiral selector immobilized on the stationary phase. Enantiomers form transient, diastereomeric complexes with the CSP, leading to different retention times. CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or crown ethers are effective for separating sulfonamides. researchgate.netnih.gov

Chiral Mobile Phase Additives (CMPAs): A chiral selector, such as a cyclodextrin (B1172386) derivative or a macrocyclic antibiotic like vancomycin, is added to the mobile phase. nih.govnih.gov This selector forms diastereomeric complexes with the enantiomers in the mobile phase, which can then be separated on a standard achiral column (e.g., C18).

Pre-column Derivatization: The enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be readily separated on a standard achiral HPLC column. nih.govresearchgate.netgoogle.com

The choice of method depends on the specific properties of the chiral molecule and the analytical requirements. Method validation would be crucial to ensure accuracy, precision, and robustness for determining enantiomeric purity. nih.gov

X-ray Diffraction Crystallography for Solid-State Molecular Structure Determination

X-ray diffraction (XRD) crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This methodology provides invaluable insights into the molecular structure, conformation, and intermolecular interactions that govern the solid-state properties of a compound. While specific crystallographic data for this compound is not extensively reported in publicly available literature, a detailed analysis of a closely related derivative, N-[3-(Benzenesulfonamido)propyl]benzenesulfonamide, offers a representative example of the application of this technique. nih.gov

The study of this related molecule illustrates the depth of information that can be gleaned from a single-crystal X-ray diffraction experiment. The process involves irradiating a single crystal of the compound with a focused X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays are directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice.

In the case of N-[3-(Benzenesulfonamido)propyl]benzenesulfonamide, colorless block-like crystals were grown from methanol by slow evaporation and subjected to X-ray analysis. nih.gov The data collection was performed using a Bruker APEXII CCD diffractometer with Mo Kα radiation at a temperature of 296 K. nih.gov

The analysis of the diffraction data revealed that the compound crystallizes in the orthorhombic space group Pbca. nih.gov The unit cell parameters, which define the dimensions of the repeating unit in the crystal lattice, were determined to be a = 9.2650 (13) Å, b = 16.402 (2) Å, and c = 22.740 (3) Å, with a unit cell volume of 3455.5 (8) ų. nih.gov The crystal structure was solved using direct methods and refined to a final R-factor of 0.069, indicating a good agreement between the experimental data and the final structural model. nih.gov

The determined molecular structure revealed significant details about the conformation of the molecule in the solid state. The dihedral angle between the two benzene rings was found to be 71.8 (2)°. The central N—C—C—C—N propyl chain adopts a gauche-gauche conformation, with N1—C7—C8—C9 and C7—C8—C9—N2 torsion angles of 72.5 (5)° and 65.7 (5)°, respectively. nih.gov Furthermore, both nitrogen atoms exhibit a pyramidal geometry, suggesting that the lone pairs on the nitrogen atoms are not delocalized into the adjacent benzenesulfonyl groups. nih.gov

The crystal packing is stabilized by intermolecular N—H···O hydrogen bonds, which link the molecules into sheets along the (001) plane. nih.gov These are further consolidated by weaker C—H···O interactions. nih.gov Such detailed information on intermolecular interactions is crucial for understanding the physical properties of the solid material, such as its melting point and solubility.

The detailed research findings from the crystallographic analysis of N-[3-(Benzenesulfonamido)propyl]benzenesulfonamide are summarized in the table below.

| Crystallographic Parameter | Value |

| Chemical Formula | C₁₅H₁₈N₂O₄S₂ |

| Molecular Weight | 354.43 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 9.2650 (13) |

| b (Å) | 16.402 (2) |

| c (Å) | 22.740 (3) |

| V (ų) | 3455.5 (8) |

| Z | 8 |

| Temperature (K) | 296 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.069 |

Q & A

Basic: What are the standard synthetic methodologies for preparing N-(3-aminopropyl)benzenesulfonamide and its derivatives?

Methodological Answer:

The synthesis typically involves reacting benzenesulfonyl chloride derivatives with primary amines like propane-1,3-diamine under controlled conditions. For example:

- Step 1: Dissolve propane-1,3-diamine in dichloromethane (DCM) and cool to 0°C.

- Step 2: Slowly add benzenesulfonyl chloride (or substituted variants) to the solution.

- Step 3: Stir the reaction mixture for 4–24 hours under cooling or at room temperature.

- Step 4: Concentrate the mixture under vacuum and purify via column chromatography (e.g., using methanol:DCM gradients with 1% triethylamine to suppress amine protonation).

- Characterization: Confirm structure using , , IR spectroscopy, and high-resolution mass spectrometry (HRMS) .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound derivatives?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): identifies proton environments (e.g., sulfonamide NH at δ 3.1–3.6 ppm, alkyl chain protons at δ 1.6–2.8 ppm), while confirms carbonyl and aromatic carbons .

- Infrared (IR) Spectroscopy: Detects sulfonamide S=O stretches (~1350–1150 cm) and N-H bending (~1550 cm) .

- Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Advanced: How can researchers optimize the sorption efficiency of this compound-based resins for metal ion recovery?

Methodological Answer:

To enhance Ag(I) or other metal sorption:

- Functional Group Modification: Introduce heterocyclic amines (e.g., pipecoline, pyrrolidinone) to increase ligand density and selectivity .

- pH Optimization: Test sorption at varying pH levels (e.g., pH 2–6 for Ag(I) in chloride solutions) to balance protonation and metal coordination .

- Kinetic Modeling: Fit data to pseudo-first-order or pseudo-second-order models to determine rate-limiting steps (e.g., diffusion vs. chemisorption) .

- Competitive Ion Studies: Evaluate selectivity in multi-ion solutions (e.g., Cu(II), Pb(II)) using distribution coefficients () .

Advanced: What strategies are effective for evaluating the biological activity of this compound derivatives?

Methodological Answer:

- In Vitro Assays: Screen for antibacterial activity (e.g., MIC against E. coli or S. aureus), anti-enzymatic activity (e.g., carbonic anhydrase inhibition), and cytotoxicity (e.g., hemolysis assays) .

- Molecular Docking: Use software like AutoDock to predict binding affinities to targets (e.g., NLRP3 inflammasome, cancer-related enzymes) .

- Structure-Activity Relationship (SAR): Correlate substituent effects (e.g., chloro, methoxy groups) with bioactivity trends .

Advanced: How do crystallographic and computational studies inform the structural design of this compound analogues?

Methodological Answer:

- X-ray Crystallography: Determine bond lengths (e.g., S-N ~1.63 Å), torsion angles, and packing interactions (e.g., hydrogen-bonding networks) to guide steric and electronic modifications .

- Molecular Dynamics (MD) Simulations: Predict solubility, stability, and membrane permeability based on logP and polar surface area .

- Quantum Mechanical Calculations: Optimize geometries using DFT (e.g., B3LYP/6-31G*) to assess electronic effects of substituents on reactivity .

Advanced: How can conflicting data on sorption capacities or bioactivity be resolved in studies of benzenesulfonamide derivatives?

Methodological Answer:

- Controlled Variable Analysis: Replicate experiments under identical conditions (e.g., pH, temperature, solvent purity) .

- Cross-Validation: Compare results across multiple characterization techniques (e.g., NMR purity vs. HPLC) .

- Meta-Analysis: Aggregate data from peer-reviewed studies to identify trends (e.g., substituent electronegativity vs. Ag(I) sorption) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.